Eg5-I

Description

Structure

3D Structure

Properties

IUPAC Name |

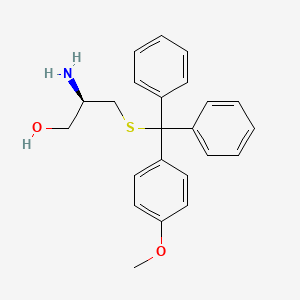

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHDWRETJHQFE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Eg5 Inhibition in Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitosis is a fundamental process of cell division, orchestrated by a complex machinery of proteins and cytoskeletal elements. Among the key players is the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1][3][4] Its primary role is to establish and maintain the bipolarity of the mitotic spindle.[1][3][5][6] Eg5 accomplishes this by forming a homotetrameric structure that can crosslink antiparallel microtubules and, using the energy from ATP hydrolysis, slide them apart.[6][7] This action generates an essential outward force that pushes the spindle poles away from each other.[5] Given its exclusive role in mitosis, Eg5 has emerged as an attractive target for the development of novel anticancer therapeutics, aiming to avoid the toxicities associated with traditional microtubule-targeting agents.[6][8]

The Molecular Mechanism of Eg5 Action

During the early stages of mitosis, Eg5 is responsible for the crucial step of centrosome separation.[6] A failure in Eg5 function leads to the inability of the spindle poles to separate, resulting in the formation of a characteristic "monoastral" spindle—a radial array of microtubules organized by collapsed, unseparated centrosomes.[1][3][6] This structural defect activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle progression into anaphase until all chromosomes are properly attached to a bipolar spindle.[9] Prolonged mitotic arrest due to an unsatisfied SAC ultimately triggers apoptosis, or programmed cell death.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non‐canonical functions of the mitotic kinesin Eg5 [ouci.dntb.gov.ua]

- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

The Critical Role of Eg5 in Bipolar Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the kinesin-5 motor protein, Eg5 (also known as KIF11 or KSP), in the assembly and maintenance of the bipolar mitotic spindle. A comprehensive understanding of Eg5's mechanism, regulation, and the consequences of its inhibition is crucial for researchers in cell biology and professionals in cancer drug development, given its emergence as a key therapeutic target.

Core Function and Mechanism of Eg5

Eg5 is a homotetrameric, plus-end-directed microtubule motor protein essential for establishing spindle bipolarity during mitosis.[1][2][3][4] Its primary function is to crosslink antiparallel microtubules emanating from opposing spindle poles and slide them apart.[1][5][6] This outward pushing force is critical for the separation of centrosomes and the maintenance of spindle length.[5][6][7] Inhibition of Eg5 activity leads to the formation of a characteristic monopolar spindle, or "monoaster," where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules, ultimately causing mitotic arrest and often, apoptosis.[1][2][8][9][10]

The Eg5 homotetramer consists of four identical monomer subunits, each containing a motor domain, a stalk domain, and a tail domain.[1] The motor domains bind to microtubules and hydrolyze ATP to generate force, while the stalk domains are responsible for forming the tetrameric structure.[1] This bipolar structure allows Eg5 to simultaneously interact with and push apart two antiparallel microtubules.[1]

Regulation of Eg5 Activity and Localization

The function of Eg5 is tightly regulated throughout the cell cycle, primarily through phosphorylation and its interaction with other proteins.[5][11]

Phosphorylation:

-

Cdk1: Phosphorylation of the Eg5 tail by Cyclin-dependent kinase 1 (Cdk1) is a critical step for its localization to spindle microtubules during mitosis.[11]

-

Nek6/7: The Nek6 and Nek7 kinases phosphorylate a serine residue in the Eg5 tail, which helps to localize a fraction of Eg5 to the spindle poles.[5][12]

-

Aurora Kinases: Aurora kinases also play a role in the proper targeting of Eg5 in some organisms.[11]

Interacting Proteins:

-

TPX2 (Targeting Protein for Xklp2): TPX2 interacts with Eg5 and is involved in its localization to spindle microtubules.[5][6][13] It can act as a "brake" to modulate Eg5's motor activity.[6]

-

Dynein/Dynactin: Eg5 interacts with the dynein/dynactin complex, a minus-end-directed motor. This interaction is important for the proper targeting of Eg5 and suggests a complex interplay of opposing forces within the spindle.[5][13][14] The tail of Eg5 interacts with the p150glued subunit of dynactin.[5]

-

NuMA (Nuclear Mitotic Apparatus protein): Eg5 has been reported to associate with NuMA, which is involved in spindle pole assembly.[5]

Signaling and Regulatory Pathways

The following diagram illustrates the key regulatory inputs that control Eg5 function during mitosis.

Quantitative Data on Eg5 Inhibition

The inhibition of Eg5 leads to quantifiable defects in mitotic progression. The following tables summarize data from various studies on the effects of Eg5 inhibitors.

Table 1: Effect of Eg5 Inhibitors on Spindle Phenotype

| Cell Line | Inhibitor | Concentration | Percentage of Monopolar Spindles | Reference |

| RPE-1 | STLC | Not Specified | 69 ± 9% | [15] |

| HeLa | STLC | 1 µM | 14.12% | [16] |

| HeLa | Dimethylenastron | 1 µM | 34.30% | [16] |

| GC-2 spd | STLC | 1 µM | Significant increase | [17] |

Table 2: Effect of Eg5 Inhibition on Mitotic Progression

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| HeLa | STLC | 1 µM | Mitotic cell percentage increased to 31.36% (from 7.33% in control) | [16] |

| HeLa | Dimethylenastron | 1 µM | Mitotic cell percentage increased to 59.33% (from 7.33% in control) | [16] |

| HeLa | STLC | 1.0 µM | G0-G1 phase cells decreased from 60.36% to 32.69% after 24h | [16] |

| PC3/LNCaP | Eg5 ASO | 100 nM | Potent G2/M phase arrest and increased apoptotic sub-G1 fraction | [18] |

Table 3: Effect of Eg5 Inhibition on Centrosome Distance

| Cell Line | Phase | Inhibitor | Concentration | Centrosome Distance (µm) | Reference |

| GC-2 spd | Prometaphase | Control | - | 8.93 ± 1.70 | [17] |

| GC-2 spd | Prometaphase | STLC | 1 µM | 5.46 ± 0.30 | [17] |

| GC-2 spd | Metaphase | Control | - | 8.52 ± 0.18 | [17] |

| GC-2 spd | Metaphase | STLC | 1 µM | 0.75 ± 0.29 | [17] |

Experimental Protocols for Studying Eg5 Function

Detailed methodologies are essential for the accurate investigation of Eg5's role in mitosis. Below are outlines of key experimental protocols.

Immunofluorescence Staining for Spindle Phenotype Analysis

This protocol is used to visualize the mitotic spindle and assess the effects of Eg5 inhibition on its morphology.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, RPE-1) on coverslips and culture to the desired confluency. Treat cells with an Eg5 inhibitor (e.g., Monastrol, S-trityl-L-cysteine (STLC)) or a vehicle control for a specified duration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Counterstain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze the percentage of cells with bipolar versus monopolar spindles.

Eg5 Knockdown using RNA Interference (RNAi)

This method is used to specifically deplete Eg5 protein levels to study its function.

Methodology:

-

siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the Eg5 mRNA sequence. A non-targeting control siRNA should also be used.

-

Transfection: Transfect cells (e.g., HeLa) with Eg5-specific siRNA or control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours to allow for the depletion of Eg5 protein.

-

Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by Western blotting using an anti-Eg5 antibody.

-

Phenotypic Analysis: Use the remaining cells for downstream assays, such as immunofluorescence to assess spindle morphology or flow cytometry for cell cycle analysis.

In Vitro Microtubule Gliding Assay

This assay directly measures the motor activity of purified Eg5.

Methodology:

-

Protein Purification: Purify recombinant Eg5 motor domains.

-

Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide.

-

Motor Adsorption: Introduce the purified Eg5 motor protein into the flow cell and allow it to adsorb to the coverslip surface.

-

Microtubule Introduction: Introduce fluorescently labeled, taxol-stabilized microtubules into the flow cell in the presence of ATP.

-

Imaging: Observe the movement of microtubules over the Eg5-coated surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Data Analysis: Track the movement of individual microtubules to determine their gliding velocity. The effect of potential inhibitors can be tested by adding them to the assay buffer.

Eg5 as a Therapeutic Target in Oncology

The essential role of Eg5 in mitosis and its high expression in proliferating cancer cells make it an attractive target for anticancer drug development.[4][10][19] Eg5 inhibitors offer a distinct mechanism of action compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[19] Several small-molecule inhibitors of Eg5, such as monastrol, STLC, ispinesib, and filanesib, have been developed and studied extensively.[15] These inhibitors typically bind to an allosteric pocket in the motor domain, locking Eg5 in a state that cannot hydrolyze ATP or move along microtubules, leading to mitotic arrest and tumor cell death.[19][20]

Conclusion

Eg5 is an indispensable motor protein for the establishment of a bipolar spindle, a fundamental process for accurate chromosome segregation. Its activity is meticulously regulated by a network of kinases and interacting proteins. The profound consequence of its inhibition—mitotic arrest due to the formation of monopolar spindles—has positioned Eg5 as a significant target for the development of novel anti-cancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of Eg5 and its potential in clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [scholarworks.umass.edu]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory Mechanisms that Control Mitotic Kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Eg5 knockdown on human prostate cancer xenograft growth and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scbt.com [scbt.com]

Eg5-I as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein essential for the proper formation of the bipolar mitotic spindle during cell division. Its specific role in mitosis and its overexpression in a multitude of cancer types have positioned it as a compelling target for anticancer therapies. Unlike traditional antimitotic agents that target tubulin and are often associated with neurotoxicity, Eg5 inhibitors offer a more targeted approach with a potentially improved safety profile. This technical guide provides an in-depth overview of Eg5 as a therapeutic target, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and drug discovery workflows.

The Role of Eg5 in Mitosis and Carcinogenesis

Eg5 is a plus-end-directed microtubule motor protein that plays an indispensable role in the early stages of mitosis. Its primary function is to establish and maintain the bipolar spindle by sliding antiparallel microtubules apart. This action generates an outward pushing force that separates the centrosomes, a crucial step for accurate chromosome segregation.

Inhibition of Eg5's ATPase activity disrupts this process, leading to the formation of characteristic monopolar spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. This aberrant spindle formation activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

Numerous studies have demonstrated the overexpression of Eg5 in a wide range of human cancers, including but not limited to breast, lung, ovarian, pancreatic, and gastric cancers, as well as multiple myeloma.[1][2] This overexpression often correlates with higher tumor grade and poor prognosis, making Eg5 an attractive biomarker and therapeutic target.[1]

Preclinical and Clinical Efficacy of Eg5 Inhibitors

Several small molecule inhibitors of Eg5 have been developed and evaluated in both preclinical and clinical settings. These inhibitors typically bind to an allosteric pocket on the motor domain of Eg5, thereby preventing ATP hydrolysis and locking the protein in a microtubule-bound state without motor activity. The following tables summarize key quantitative data for prominent Eg5 inhibitors.

Table 1: Preclinical Activity of Eg5 Inhibitors

| Inhibitor | Cancer Cell Line | Assay Type | IC50/EC50/GI50 (nM) | Reference |

| Filanesib (ARRY-520) | Human KSP | ATPase Assay | 6 | [3][4] |

| HCT-116 (Colon) | Proliferation | 0.7 | [3] | |

| HCT-15 (Colon) | Proliferation | 3.7 | [5] | |

| NCI/ADR-RES (Ovarian) | Proliferation | 14 | [5] | |

| K562/ADR (Leukemia) | Proliferation | 4.2 | [5] | |

| OCI-AML3 (Leukemia) | Proliferation | ~1 | [5] | |

| Type II EOC (Ovarian) | Proliferation | 1.5 | [5] | |

| Ispinesib (SB-715992) | KSP | ATPase Assay | 4.1 | [6] |

| Litronesib (LY2523355) | N/A | N/A | N/A | N/A |

| Monastrol | HeLa (Cervical) | Mitotic Arrest | ~25,000 | N/A |

| S-trityl-L-cysteine (STLC) | HeLa (Cervical) | Mitotic Arrest | 700 | N/A |

Table 2: Clinical Trial Data for Eg5 Inhibitors

| Inhibitor | Cancer Type | Phase | Key Efficacy Results | Common Grade 3/4 Adverse Events | Reference |

| Ispinesib (SB-715992) | Non-Small Cell Lung Cancer (Platinum-Refractory) | II | No objective responses; 5/20 patients had stable disease. | Neutropenia, febrile neutropenia, fatigue. | [7] |

| Metastatic Breast Cancer (previously treated) | II | Partial response rate of 9% (4/45 patients). | Neutropenia. | [8] | |

| Filanesib (ARRY-520) | Relapsed/Refractory Multiple Myeloma (Monotherapy) | II | Overall response rate of 16%. | Neutropenia, thrombocytopenia, anemia. | [9] |

| Relapsed/Refractory Multiple Myeloma (+ Dexamethasone) | II | Overall response rate of 21%. | Neutropenia, thrombocytopenia, anemia. | [9] | |

| Litronesib (LY2523355) | Advanced Solid Tumors | I | No objective responses reported in this study. | Neutropenia, leukopenia. | N/A |

Experimental Protocols

Eg5 ATPase Activity Assay

This protocol is designed to measure the ATPase activity of Eg5 and assess the inhibitory potential of test compounds.

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 10 µM taxol)

-

ATP

-

Malachite green reagent for phosphate detection

-

Test compounds dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing Eg5 protein and microtubules in the assay buffer.

-

Add test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection method.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of Eg5 inhibitors on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Eg5 inhibitor stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Eg5 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 value.

Immunofluorescence for Monopolar Spindle Visualization

This protocol allows for the visualization of the characteristic monopolar spindle phenotype induced by Eg5 inhibitors.

Materials:

-

Cancer cell line cultured on coverslips

-

Eg5 inhibitor

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the Eg5 inhibitor at a concentration known to induce mitotic arrest.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Wash the coverslips three times with PBST.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the coverslips three times with PBST.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a monopolar spindle phenotype.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population following treatment with an Eg5 inhibitor.

Materials:

-

Cancer cell line

-

Eg5 inhibitor

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the Eg5 inhibitor for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Eg5 Signaling Pathway

The activity and expression of Eg5 are regulated by various upstream signaling pathways, and its inhibition triggers downstream events leading to apoptosis. The following diagram illustrates a simplified representation of these pathways.

Caption: Simplified signaling pathway illustrating the upstream regulation of Eg5 and the downstream consequences of its inhibition.

Experimental Workflow for Eg5 Inhibitor Discovery and Development

The process of discovering and developing novel Eg5 inhibitors follows a structured workflow from initial screening to clinical evaluation.

Caption: A streamlined workflow for the discovery and development of Eg5 inhibitors as anticancer drugs.

Conclusion and Future Directions

Eg5 remains a highly validated and promising target for the development of novel anticancer therapeutics. The selective expression and critical mitotic function of Eg5 provide a clear rationale for its inhibition in oncology. While early clinical trials of Eg5 inhibitors as monotherapy have shown modest efficacy, their favorable safety profile, particularly the lack of neurotoxicity, presents a significant advantage over traditional antimitotic agents.

Future research and development efforts are likely to focus on several key areas:

-

Combination Therapies: Exploring synergistic combinations of Eg5 inhibitors with other anticancer agents, such as taxanes, proteasome inhibitors, or targeted therapies, to enhance efficacy and overcome resistance.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Eg5 inhibition.

-

Novel Inhibitors: Designing next-generation Eg5 inhibitors with improved pharmacokinetic properties and efficacy against resistant tumors.

References

- 1. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2.6. Immunofluorescence Staining [bio-protocol.org]

The Discovery and Development of Novel Eg5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitotic kinesin Eg5, also known as KSP or KIF11, is a crucial motor protein in the process of cell division.[1][2][3] As a member of the kinesin-5 family, Eg5 is a plus-end-directed motor that functions as a homotetramer, enabling it to crosslink and slide antiparallel microtubules.[2] This action generates an outward force that is essential for the separation of centrosomes and the establishment and maintenance of the bipolar mitotic spindle.[1][2][3] Inhibition of Eg5 function leads to the formation of a characteristic monopolar spindle, resulting in mitotic arrest and subsequent apoptosis.[1][2][3] Given its specific role in proliferating cells, Eg5 has emerged as an attractive target for the development of novel anticancer therapeutics with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.[4][5] This technical guide provides an in-depth overview of the discovery and development of novel Eg5 inhibitors, including key experimental protocols, quantitative data on various inhibitors, and the signaling pathways that regulate Eg5 function.

Eg5 Signaling and Regulation in Mitosis

The activity of Eg5 is tightly regulated throughout the cell cycle to ensure proper spindle formation. Phosphorylation is a key mechanism controlling Eg5 localization and motor activity. Several kinases have been implicated in the regulation of Eg5.

During mitosis, Eg5 is phosphorylated by the Cdk1/cyclin B1 complex, which is a master regulator of mitotic entry.[6][7] This phosphorylation is thought to be a crucial step for the localization and activation of Eg5 at the mitotic spindle. Additionally, Aurora A kinase, another key mitotic regulator, has been shown to play a role in Eg5 function.[8][9][10] Src family kinases (SFKs) have also been identified as regulators of Eg5, with phosphorylation sites in the motor domain affecting its activity.[11]

The signaling pathway below illustrates the key regulatory inputs on Eg5 during mitosis, leading to its role in bipolar spindle formation.

Discovery and Development Workflow for Novel Eg5 Inhibitors

The identification of novel Eg5 inhibitors typically follows a structured drug discovery pipeline, starting from initial screening to preclinical evaluation. This workflow often involves a combination of computational and experimental approaches.

Key Experimental Protocols

The discovery and characterization of Eg5 inhibitors rely on a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Microtubule-Activated Eg5 ATPase Assay

This biochemical assay is fundamental for identifying compounds that inhibit the enzymatic activity of Eg5. The assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules.

Principle: The ATPase activity of Eg5 is significantly stimulated by microtubules. Inhibitors of Eg5 will reduce the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) or ADP produced.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Test compounds dissolved in DMSO

-

Phosphate detection reagent (e.g., Malachite Green) or ADP detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and the test compound at various concentrations.

-

Add purified Eg5 to the reaction mixture and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Quantify the amount of Pi or ADP produced using a suitable detection method and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Mitotic Arrest Assay

This assay assesses the ability of a compound to induce the characteristic monopolar spindle phenotype in cells, which is a hallmark of Eg5 inhibition.

Principle: Inhibition of Eg5 in cultured cells prevents centrosome separation, leading to the formation of monopolar spindles and an accumulation of cells in mitosis. This can be visualized using immunofluorescence microscopy.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin to visualize microtubules, anti-γ-tubulin for centrosomes)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a monopolar spindle phenotype at each compound concentration.

-

Determine the EC50 value for the induction of mitotic arrest.

Quantitative Data of Novel Eg5 Inhibitors

A variety of small molecule inhibitors of Eg5 have been discovered, belonging to different chemical classes. Their potency is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays or their inhibitory constant (Ki). The following tables summarize the quantitative data for some of the well-characterized Eg5 inhibitors.

Table 1: Biochemical Potency of Selected Eg5 Inhibitors

| Inhibitor | Chemical Class | Target Site | IC50 (ATPase Assay) | Ki | Reference(s) |

| Monastrol | Dihydropyrimidine | Allosteric (Loop L5/α2/α3) | 14 µM | - | [12] |

| S-Trityl-L-cysteine (STLC) | Trityl-cysteine | Allosteric (Loop L5/α2/α3) | 140 nM (microtubule-activated) | - | [13][14] |

| Ispinesib (SB-715992) | Quinazolinone | Allosteric (Loop L5/α2/α3) | - | 1.7 nM | [12] |

| Filanesib (ARRY-520) | - | Allosteric (Loop L5/α2/α3) | - | - | [12] |

| SB743921 | Quinazolinone | Allosteric (Loop L5/α2/α3) | - | 0.1 nM | [12][15] |

| K858 | - | - | 1.3 µM | - | [12] |

| Dimethylenastron | - | - | 200 nM | - | [12] |

| ARQ 621 | - | Allosteric | - | - | [12] |

Table 2: Cellular Activity of Selected Eg5 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference(s) |

| S-Trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nM | [13][14] |

| YL001 | HeLa | Monopolar Spindle Formation | 15.30 µM | [2] |

| SRI35566 | HCT116 | Monopolar Spindle Formation | ~80 µM | [4] |

Logical Relationships of Eg5 Inhibitor Classes

Eg5 inhibitors can be broadly classified based on their mechanism of action and binding site on the motor protein. The majority of well-characterized inhibitors are allosteric, binding to a site distinct from the ATP and microtubule binding sites.

Conclusion

The development of Eg5 inhibitors represents a promising strategy in anticancer drug discovery. By specifically targeting a mitotic kinesin essential for cell division, these agents offer the potential for improved selectivity and reduced side effects compared to conventional chemotherapeutics. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in this exciting field. Continued efforts in the discovery of novel scaffolds, understanding of resistance mechanisms, and optimization of drug-like properties will be crucial for the successful clinical translation of the next generation of Eg5 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Src family kinase phosphorylation of the motor domain of the human kinesin-5, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

Unraveling the Non-Mitotic Roles of Eg5: A Technical Guide to its Functions and the Effects of Inhibitors

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the non-canonical functions of the mitotic kinesin Eg5 and the impact of its inhibitors. This document provides an in-depth analysis of Eg5's roles beyond cell division, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

The kinesin spindle protein Eg5, a well-established motor protein crucial for the formation of the bipolar spindle during mitosis, is increasingly recognized for its significant roles in a variety of non-mitotic cellular processes. These non-canonical functions present new avenues for therapeutic intervention in a range of diseases beyond cancer. This guide synthesizes current research to provide a detailed understanding of these functions and the effects of inhibitory compounds.

Non-Mitotic Functions of the Kinesin Eg5

Beyond its critical role in mitosis, Eg5 has been implicated in several fundamental cellular processes in interphase and in terminally differentiated cells. These functions are diverse, highlighting the versatility of this molecular motor.

Angiogenesis: Eg5 is essential for both normal and pathological vascular development.[1][2][3][4] Studies have shown that Eg5 is upregulated in endothelial cells upon stimulation with vascular endothelial growth factor (VEGF) and is expressed in tumor blood vessels.[1][3][4] Its inhibition impairs endothelial cell proliferation, migration, and the formation of tube-like structures, all critical steps in angiogenesis.[1][2][3]

Neuronal Development and Axon Elongation: In the nervous system, Eg5 plays a crucial role in neuronal migration and axon elongation.[5] It is detectable in postmitotic mature neurons where it acts to regulate microtubule dynamics.[5] Inhibition of Eg5 has been shown to impact axonal transport and may have therapeutic potential in pathological pain by modulating the trafficking of receptors like VR1.[5]

Cell Migration and Invasion: Eg5 is involved in the migration of various cell types, including cancer cells. Pharmacological inhibition of Eg5 has been demonstrated to decrease the migration and invasion of human pancreatic cancer cells.[6] This function appears to be linked to its role in regulating cytoskeletal dynamics and its interaction with signaling pathways such as PI3K/Akt.[7][8][9][10][11]

Immune Response: Emerging evidence suggests a role for Eg5 in the immune system. While detailed mechanisms are still under investigation, Eg5's involvement in microtubule organization and transport processes is likely to be important for immune cell function, such as T-cell activation and proliferation.

Inhibitor Effects on Non-Mitotic Functions: Quantitative Analysis

A variety of small molecule inhibitors targeting Eg5 have been developed, primarily for their anti-mitotic and anti-cancer properties. However, their effects on the non-mitotic functions of Eg5 are of growing interest. The tables below summarize the quantitative effects of prominent Eg5 inhibitors on key non-mitotic processes.

| Inhibitor | Cell Type/Model | Assay | Concentration | Observed Effect | Reference |

| Ispinesib | HUVECs | Proliferation | 1 µM | Nearly complete inhibition after 72h. | [3] |

| HUVECs | Tube Formation | 1 µM | Significant reduction in tube formation. | [12] | |

| U87 Glioma (CAM model) | Tumor Angiogenesis | 10 µM | Reduced tumor vascular density. | [4] | |

| Dimethylenastron (DMN) | HUVECs | Proliferation | 1 µM | Nearly complete inhibition after 72h. | [3] |

| HUVECs | Tube Formation | 1 µM | Significant reduction in morphological parameters of in vitro angiogenesis. | [12] | |

| U87 Glioma (CAM model) | Tumor Angiogenesis | 10 µM | Induction of necrosis and reduced tumor angiogenesis. | [4] | |

| Monastrol | Cultured DRG neurons | VR1 Trafficking | 100 µM | Decreased VR1 density. | [5] |

| S-trityl-L-cysteine (STLC) | HeLa Cells | Mitotic Arrest | 700 nM | IC50 for mitotic arrest, leading to monoastral spindles. | [13] |

| HUVECs | Proliferation | Not specified | Not specified | ||

| K858 | Gastric Adenocarcinoma | Cell Migration | Not specified | Reduction in cell migration. |

Note: This table is a summary of available data and may not be exhaustive. Concentrations and effects can vary depending on the specific experimental conditions.

Key Signaling Pathways

Eg5's non-mitotic functions are intricately linked with various cellular signaling pathways. Understanding these connections is crucial for elucidating its mechanisms of action and for the development of targeted therapies.

Eg5 in VEGF-mediated angiogenesis signaling.

Eg5 in PI3K/Akt-mediated cell migration.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the non-mitotic functions of Eg5.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel or similar basement membrane matrix

-

24-well plates

-

Eg5 inhibitor or siRNA

-

Microscope with imaging capabilities

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with the desired concentrations of Eg5 inhibitor or transfect with Eg5 siRNA.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Observe the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software like ImageJ.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cells of interest (e.g., cancer cells, endothelial cells)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Eg5 inhibitor or shRNA

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium. If investigating invasion, the membrane can be pre-coated with a layer of Matrigel.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add the Eg5 inhibitor to the upper and/or lower chamber, or use cells with Eg5 knockdown.

-

Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 12-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Immunofluorescence Staining for Eg5 Localization

This technique is used to visualize the subcellular localization of Eg5.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against Eg5

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on sterile glass coverslips to the desired confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with the primary antibody against Eg5 (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of Eg5 using a fluorescence microscope.

Workflow for in vitro angiogenesis assay.

Conclusion

The expanding knowledge of Eg5's non-mitotic functions opens up exciting new possibilities for therapeutic interventions in a variety of diseases characterized by aberrant angiogenesis, cell migration, and neuronal dysfunction. The continued development and characterization of specific Eg5 inhibitors will be crucial in translating these fundamental biological insights into novel clinical applications. This guide provides a foundational resource for researchers and drug developers to navigate this promising area of study.

References

- 1. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Function of Akt/PKB Signaling to Cell Motility, Invasion and the Tumor Stroma in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGF-induced cell migration is mediated by ERK and PI3K/AKT pathways in cultured human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function and Regulation of the Eg5 Kinesin Spindle Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The kinesin spindle protein Eg5 (also known as KIF11 or KSP) is a critical motor protein essential for the formation and maintenance of the bipolar mitotic spindle. As a member of the kinesin-5 family, Eg5 is a homotetrameric, plus-end-directed motor that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart. This outward pushing force is fundamental for centrosome separation and the establishment of spindle bipolarity.[1][2] The essential role of Eg5 in mitosis has made it an attractive target for the development of anti-cancer therapeutics, as its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells.[2] This guide provides a comprehensive overview of Eg5's core functions, its intricate regulatory mechanisms, and detailed protocols for key experimental assays used in its study.

Core Function of Eg5 in Mitosis

Eg5's primary role is to establish and maintain the bipolar spindle, a microtubule-based structure necessary for accurate chromosome segregation during cell division.[1] It accomplishes this by crosslinking antiparallel microtubules, primarily in the spindle midzone, and walking towards their plus ends. This action generates an outward pushing force that separates the spindle poles.[1][2] Inhibition or depletion of Eg5 results in the formation of monopolar spindles, where the centrosomes fail to separate, leading to a mitotic arrest.[2]

The Eg5 protein is a homotetramer, with two motor domains at each end of a central stalk.[1] This bipolar structure allows it to simultaneously bind to and move along two different microtubules.[1]

The Eg5 Mechanochemical Cycle

Eg5, like other kinesins, converts chemical energy from ATP hydrolysis into mechanical force. The mechanochemical cycle involves a series of conformational changes in the motor domain driven by ATP binding, hydrolysis, and subsequent product release (ADP and inorganic phosphate, Pi).

A simplified representation of the Eg5 mechanochemical cycle is depicted below.

Quantitative Data on Eg5 Activity

The motor activity of Eg5 can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

Table 1: Steady-State ATPase Kinetics of Human Eg5 Motor Domain Constructs

| Eg5 Construct | kcat (s⁻¹) | Km, ATP (µM) | K1/2, MT (µM) | Reference |

| Eg5-367 (monomer) | 5.5 | 25 | 0.7 | [Cochran et al., 2005] |

| Eg5-437 (monomer) | 2.9 | 19 | 4.5 | [Cochran et al., 2005] |

Table 2: Microtubule Gliding Velocities for Eg5

| Eg5 Construct/Condition | Velocity (nm/s) | ATP Concentration | Reference |

| Full-length Eg5 (in vitro) | 10 - 40 | Not specified | [Valentine et al., 2006] |

| Eg5-EGFP (in cell extracts) | 14 | Not specified | [Kwok et al., 2006] |

| Eg5 dimers (single molecule) | ~100 | Saturating | [Valentine et al., 2006] |

| Eg5-GFP (low ionic strength) | 10 - 15 | Not specified | [Kapitein et al., 2008] |

| Eg5-driven microtubule sliding | 28 - 35 | Not specified | [Kapitein et al., 2008] |

Regulation of Eg5 Function

The activity of Eg5 is tightly regulated throughout the cell cycle to ensure proper spindle formation and dynamics. This regulation is achieved through a combination of post-translational modifications and interactions with other proteins.

Phosphorylation

Phosphorylation is a key mechanism for regulating Eg5's localization and activity.

-

Cdk1/Cyclin B: In mitosis, Eg5 is phosphorylated by Cdk1/Cyclin B at a conserved threonine residue (Thr927 in human Eg5) in its C-terminal tail.[3][4] This phosphorylation event is crucial for Eg5's localization to the mitotic spindle and enhances its binding to microtubules.[3][4] While it increases microtubule binding, this phosphorylation does not significantly affect the motor's velocity.[3]

-

Plk1 and Nek6/7: Polo-like kinase 1 (Plk1) indirectly regulates Eg5 by activating the Nek9-Nek6/7 kinase cascade. Nek6 and Nek7 then directly phosphorylate Eg5 on Ser1033 in its tail domain, which is important for its motor function and the establishment of a bipolar spindle.

-

Aurora A: While Aurora A kinase is known to be involved in spindle assembly and has been reported to phosphorylate Eg5 in vitro at Serine 543 in the stalk region of Xenopus laevis Eg5, this specific phosphorylation does not appear to be essential for spindle formation in Xenopus egg extracts.[3][5]

Interaction with Other Proteins

-

TPX2 (Targeting Protein for Xklp2): TPX2 is a microtubule-associated protein that plays a dual role in regulating Eg5. It can target Eg5 to spindle microtubules, but it also inhibits Eg5's motor activity.[6] This inhibition is thought to occur through both direct interaction with the Eg5 motor and by acting as a "roadblock" on the microtubule.

-

Dynein/Dynactin: The minus-end-directed motor protein complex, dynein/dynactin, is involved in transporting Eg5 towards the spindle poles. This interaction is also regulated by Cdk1 phosphorylation of Eg5.

Other Post-Translational Modifications

-

Acetylation: Eg5 can be acetylated on lysine 890 in its tail domain, which keeps the motor in an inactive state. Deacetylation by Histone Deacetylase 1 (HDAC1) is required for its activation before mitosis.

-

Ubiquitination: Eg5 is a substrate for ubiquitination, which can mark it for degradation. Lysine 564 has been identified as a ubiquitination site. The E3 ubiquitin ligase TRAF4 has been shown to interact with Eg5 and inhibit its ubiquitination, thereby stabilizing Eg5 levels.

-

SUMOylation and UFMylation: Recent studies have also implicated other ubiquitin-like modifications, such as SUMOylation and UFMylation, in the regulation of Eg5 function, although the precise mechanisms are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Eg5 function.

Purification of Recombinant Eg5 Motor Domain from E. coli

Protocol:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding a tagged (e.g., 6xHis-tag) human Eg5 motor domain construct. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) overnight at a reduced temperature (e.g., 18-25°C).

-

Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional but Recommended): For higher purity, further purify the eluted protein using ion-exchange chromatography followed by size-exclusion chromatography.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C in a storage buffer containing glycerol (e.g., 10-20%).

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules.

Protocol (NADH-coupled assay):

-

Reagent Preparation:

-

Reaction Buffer: 80 mM PIPES (pH 6.9), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.

-

ATP Regeneration System: 5 mM phosphoenolpyruvate (PEP), 280 µM NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Microtubules: Polymerize tubulin in the presence of GTP and stabilize with taxol.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, combine the reaction buffer, ATP regeneration system, and taxol-stabilized microtubules.

-

Add the purified Eg5 protein to the desired final concentration.

-

To test inhibitors, add the compound at various concentrations at this stage.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of NADH depletion using the molar extinction coefficient of NADH.

-

Determine kinetic parameters (kcat, Km) by varying the concentrations of ATP and microtubules.

-

For inhibitor studies, calculate the IC50 value from the dose-response curve.

-

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors.

Protocol:

-

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

-

Surface Functionalization:

-

Coat the inside of the flow cell with an antibody specific to the tag on the Eg5 protein (e.g., anti-His antibody).

-

Block the surface with a protein solution like casein to prevent non-specific binding.

-

-

Motor Immobilization: Flow in the purified tagged Eg5 protein and allow it to bind to the antibody-coated surface.

-

Motility Assay:

-

Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules and ATP into the flow cell.

-

Observe the movement of the microtubules using fluorescence microscopy (Total Internal Reflection Fluorescence - TIRF microscopy is often preferred for its high signal-to-noise ratio).

-

-

Data Acquisition and Analysis:

-

Record time-lapse movies of the gliding microtubules.

-

Analyze the movies using tracking software to determine the velocity and directionality of microtubule movement.

-

Eg5 as a Therapeutic Target

Given its essential role in mitosis, Eg5 is a prime target for the development of anti-cancer drugs. Eg5 inhibitors are allosteric inhibitors that bind to a pocket in the motor domain distinct from the ATP and microtubule binding sites. This binding traps Eg5 in a state that cannot hydrolyze ATP effectively, leading to mitotic arrest and apoptosis in cancer cells. Several Eg5 inhibitors have been developed and have entered clinical trials.

Conclusion

The Eg5 kinesin is a fundamental component of the mitotic machinery, and its intricate regulation is vital for faithful cell division. Understanding the molecular mechanisms of its function and regulation is not only crucial for advancing our knowledge of mitosis but also for the development of novel anti-cancer therapies. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this important motor protein.

References

- 1. journals.plos.org [journals.plos.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phosphorylation by Cdk1 Increases the Binding of Eg5 to Microtubules In Vitro and in Xenopus Egg Extract Spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation by Cdk1 Increases the Binding of Eg5 to Microtubules In Vitro and in Xenopus Egg Extract Spindles | PLOS One [journals.plos.org]

- 5. Phosphorylation by Cdk1 increases the binding of Eg5 to microtubules in vitro and in Xenopus egg extract spindles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora A, MCAK, and Kif18b promote Eg5-independent spindle formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenotypic Effects of Eg5 Inhibition in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the cellular consequences of inhibiting the mitotic kinesin Eg5, a key motor protein essential for cell division. It details the mechanism of action, summarizes key quantitative data on the effects of various inhibitors, provides detailed experimental protocols for assessing these effects, and illustrates the critical pathways and workflows involved.

Introduction: Eg5 as a Therapeutic Target

The kinesin spindle protein Eg5 (also known as KSP or KIF11) is an ATP-dependent motor protein that plays an indispensable role in the early stages of mitosis.[1] It is responsible for establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart, which pushes the duplicated centrosomes to opposite poles of the cell.[2] Because Eg5 is essential for mitotic progression and has minimal roles in non-dividing, terminally differentiated cells, it has emerged as an attractive target for cancer chemotherapy.[3] Unlike traditional anti-mitotic agents like taxanes or vinca alkaloids which target microtubule dynamics and can cause neurotoxicity, Eg5 inhibitors offer a more targeted approach with a potentially improved safety profile.[2]

Inhibition of Eg5's motor activity prevents centrosome separation, leading to a characteristic and potent cellular phenotype: mitotic arrest with the formation of a "monoastral spindle," where chromosomes are arranged in a radial pattern around a central pair of unseparated centrosomes.[1][2] This prolonged arrest ultimately triggers apoptotic cell death in many cancer cells, making Eg5 inhibitors a promising class of anti-proliferative agents.[1][4]

Mechanism of Action and Core Phenotypic Effects

The primary consequence of Eg5 inhibition is the disruption of mitotic spindle formation. This triggers a cascade of cellular events, culminating in cell death or cell cycle alterations.

Mitotic Arrest and Monoastral Spindle Formation

Small-molecule inhibitors bind to an allosteric pocket on the Eg5 motor domain, preventing ATP hydrolysis and locking the protein in a microtubule-bound state without generating force. This inactivation prevents the outward push required for centrosome separation. The result is a hallmark phenotype where the cell enters mitosis but cannot form a bipolar spindle. Instead, a "monoaster" is formed, with all chromosomes attached to a single spindle pole.[1][2] This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest in mitosis.

Induction of Apoptosis

Prolonged mitotic arrest induced by Eg5 inhibition is a potent trigger for apoptosis. The sustained activation of the spindle assembly checkpoint is often required to commit the cell to this fate.[3] The apoptotic cascade is typically initiated following this arrest, involving the activation of caspases, such as caspase-3.[1] Interestingly, some studies have shown that even in cells with a compromised spindle checkpoint, Eg5 inhibition can still induce apoptosis after the cells exit mitosis aberrantly, suggesting multiple pathways to cell death.[5][6]

Other Cell Fates: Senescence and Polyploidy

While apoptosis is a common outcome, it is not the only one. In some contexts, particularly depending on the status of tumor suppressor genes like p53, cells arrested by Eg5 inhibitors may exit mitosis without dividing (a process called "mitotic slippage"). This results in a single tetraploid (4N DNA content) cell in the subsequent G1 phase. These polyploid cells may then undergo cell cycle arrest and enter a state of senescence or eventually die through other mechanisms.[7]

Quantitative Effects of Eg5 Inhibitors

The potency of Eg5 inhibitors varies by compound, cell line, and the specific endpoint being measured. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-proliferative Activity (IC50/GI50)

This table presents the concentration of various Eg5 inhibitors required to inhibit cell growth or viability by 50%.

| Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| Monastrol | HeLa | Mitotic Arrest | ~50-60 µM | [8] |

| S-trityl-L-cysteine (STLC) | HeLa | Mitotic Arrest | 700 nM | [9][10] |

| K858 | A2780 (Ovarian) | Growth Inhibition | 0.6 µM | [11] |

| K858 | MCF7 (Breast) | Viability (MTT) | ~1.3 µM | [12] |

| Compound 2 (Thiadiazoline) | AGS (Gastric) | Viability (MTT) | < 3 µM | [13] |

| LY2523355 | HCT116 (Colon) | Proliferation | 0.7 nM | [3] |

| YL001 | A375 (Melanoma) | Proliferation | 13 nM | [1] |

Table 2: Biochemical Inhibition of Eg5 ATPase Activity

This table shows the concentration of inhibitors required to inhibit the microtubule-activated ATPase activity of the Eg5 enzyme by 50% in cell-free assays.

| Inhibitor | Eg5 Construct | IC50 Value | Reference |

| S-trityl-L-cysteine (STLC) | Human Eg5 | 140 nM | [9][10] |

| (S)-Monastrol | Human Eg5 | 1.7 µM | [8] |

| (R)-Monastrol | Human Eg5 | 8.2 µM | [8] |

| K858 | Human Eg5 | 1.3 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phenotypic effects of Eg5 inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the impact of Eg5 inhibitors on the metabolic activity and growth of cancer cells.

-

Cell Plating: Seed cancer cells (e.g., AGS or MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of the Eg5 inhibitor (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO) for a specified duration (typically 24, 48, or 72 hours).[12][13]

-

MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan salt.[13]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to measure mitotic arrest.

-

Treatment: Culture cells (e.g., HeLa, HCT116) and treat with the Eg5 inhibitor at a concentration known to induce the phenotype (e.g., 1-10x IC50) for 16-24 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition: Analyze the cells on a flow cytometer, exciting the dye (e.g., at 488 nm) and measuring the emission fluorescence (e.g., at ~610 nm).

-

Analysis: Gate the single-cell population and generate a histogram of DNA content. The percentage of cells in the G2/M phase (with 4N DNA content) is quantified to determine the extent of mitotic arrest.

Immunofluorescence for Spindle Morphology

This protocol allows for the direct visualization of the mitotic spindle and chromosome arrangement to confirm the monoastral phenotype.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with the Eg5 inhibitor for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Staining: Incubate with a primary antibody against a spindle component, such as anti-α-tubulin (to visualize microtubules), for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.

-

DNA Staining: Counterstain the DNA with a dye like DAPI (4′,6-diamidino-2-phenylindole) for 5-10 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope, capturing images of the tubulin and DNA channels to observe spindle morphology.

Downstream Signaling and Cell Fate Determination

The activation of the Spindle Assembly Checkpoint (SAC) following Eg5 inhibition is a critical node that determines cell fate. The prolonged arrest signals downstream pathways that ultimately lead to apoptosis, often through the intrinsic mitochondrial pathway.

Conclusion

Inhibition of the mitotic kinesin Eg5 produces a distinct and potent anti-cancer phenotype characterized by the formation of monoastral spindles, G2/M cell cycle arrest, and subsequent induction of apoptosis. The high degree of selectivity for proliferating cells makes Eg5 an exceptionally valuable target in oncology drug development. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation and characterization of novel Eg5 inhibitors, facilitating further research into this promising therapeutic strategy.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Content Imaging of Eg5-I Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinesin spindle protein (Eg5), also known as KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Inhibition of Eg5 leads to a characteristic mitotic arrest, defined by the formation of monopolar spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[1][2][3] This distinct phenotype makes Eg5 an attractive target for the development of anti-cancer therapeutics. High-content imaging (HCI) provides a powerful platform for the quantitative analysis of cellular phenotypes, enabling the identification and characterization of Eg5 inhibitors in a high-throughput manner.[1] These application notes provide detailed protocols for the high-content imaging of cells treated with Eg5 inhibitors (Eg5-I), along with quantitative data and pathway diagrams to facilitate research and drug discovery in this area.

Quantitative Data

The following tables summarize the inhibitory concentrations of various Eg5 inhibitors in different cancer cell lines, as determined by high-content screening and other viability assays. This data is essential for designing experiments and comparing the potency of different compounds.

Table 1: IC50 Values of Eg5 Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| Monastrol | HeLa | 14 | Not Specified | [4] |

| S-trityl-L-cysteine (STLC) | HeLa | 0.7 | Mitotic Arrest | [4] |

| YL001 | HCT 116 | Not Specified | Cell Cycle Arrest | [1] |

| YL001 | HeLa | Not Specified | Cell Cycle Arrest | [1] |

| YL001 | MCF7 | Not Specified | Cell Cycle Arrest | [1] |

| SRI35566 | HCT116 | 65 | ATPase Assay | [2] |

Table 2: EC50 Values for Monopolar Spindle Formation

| Compound | Cell Line | EC50 (µM) | Reference |

| YL001 | HeLa | 15.30 | [1] |

Experimental Protocols

This section provides a detailed methodology for a high-content imaging assay to quantify the formation of monopolar spindles in this compound treated cells.

Protocol 1: High-Content Imaging of Monopolar Spindle Formation

1. Cell Culture and Seeding:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HeLa cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment and growth.

2. Compound Treatment:

-

Prepare a serial dilution of the Eg5 inhibitor (e.g., Monastrol, STLC, or a test compound) in complete cell culture medium. It is recommended to include a positive control (a known Eg5 inhibitor) and a negative control (vehicle, e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for 16-24 hours. The optimal incubation time may vary depending on the cell line and the compound's mechanism of action.

3. Immunofluorescence Staining:

-

Fixation: Gently aspirate the medium and wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS). Fix the cells by adding 50 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Permeabilization: Aspirate the fixative and wash the cells twice with 100 µL of PBS. Permeabilize the cells by adding 50 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Blocking: Aspirate the permeabilization buffer and wash the cells twice with 100 µL of PBS. Block non-specific antibody binding by adding 100 µL of 1% bovine serum albumin (BSA) in PBS to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Aspirate the blocking solution and add 50 µL of the primary antibody solution (e.g., mouse anti-α-tubulin antibody, diluted 1:1000 in 1% BSA in PBS) to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the cells three times with 100 µL of PBS. Add 50 µL of the secondary antibody solution (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG, diluted 1:1000 in 1% BSA in PBS) to each well. Incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Aspirate the secondary antibody solution and wash the cells three times with 100 µL of PBS. Add 50 µL of DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Final Washes: Aspirate the DAPI solution and wash the cells twice with 100 µL of PBS. Leave the final 100 µL of PBS in each well for imaging.

4. High-Content Imaging and Analysis:

-

Image Acquisition:

-

Use an automated high-content imaging system to acquire images from each well.

-

Acquire images in at least two channels: DAPI (for nuclei) and FITC/Alexa Fluor 488 (for α-tubulin).

-

Set the imaging parameters to capture at least 4-9 fields per well with a 20x or 40x objective. Ensure that the exposure times are optimized to avoid saturation while maintaining a good signal-to-noise ratio.

-

-

Image Analysis:

-

Use a high-content analysis software to perform automated image analysis.

-

Step 1: Identify Nuclei: Segment and identify individual nuclei based on the DAPI signal.